molecular formula C6H14ClN B1583071 Cyclohexylamine hydrochloride CAS No. 4998-76-9

Cyclohexylamine hydrochloride

Cat. No. B1583071
CAS RN: 4998-76-9
M. Wt: 135.63 g/mol
InChI Key: ZJUGSKJHHWASAF-UHFFFAOYSA-N
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Description

Cyclohexylamine Hydrochloride (CHH) is an organic compound with a molecular formula of C6H11NH2·HCl. It is a colorless, volatile liquid that is miscible with water and alcohols. CHH is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and in the production of pharmaceuticals. It has been studied for its potential applications in scientific research, and its biochemical and physiological effects.

Scientific Research Applications

Metabolism Studies

Cyclohexylamine hydrochloride's metabolism in different species, including humans, has been extensively studied. Renwick and Williams (1972) discovered that in rats, guinea pigs, and humans, it is largely excreted unchanged, with only a small fraction being metabolized within 24 hours. They identified various metabolites, such as cyclohexanol and aminocyclohexanol, showing species-specific metabolic pathways (Renwick & Williams, 1972).

Molecular Studies

Dawber and Massey-Shaw (1989) conducted a nuclear magnetic resonance and molecular-modelling study on cyclohexylamine and its derivatives. They provided detailed assignments for observed resonances and discussed the relationship between empirical chemical shifts and semiempirical charge calculations (Dawber & Massey-Shaw, 1989).

Environmental Impact

Groenewold et al. (1996) studied cyclohexylamine's interaction with soil surfaces, noting its rapid adsorption to aluminosilicate samples. Their findings indicate that cyclohexylamine strongly adheres to such surfaces, making it a potential environmental contaminant in areas where it's used as a corrosion inhibitor (Groenewold et al., 1996).

Extraction and Preconcentration Studies

Sorouraddin et al. (2017) developed a sample preparation method for extracting and concentrating heavy metal cations using cyclohexylamine-based liquid-liquid microextraction. This innovative method uses cyclohexylamine as both a complexing agent and extraction solvent, demonstrating its utility in analytical chemistry (Sorouraddin et al., 2017).

Chemical Synthesis

Tomkins et al. (2018) demonstrated the transformation of phenols with ammonia to primary cyclohexylamines using a rhodium catalyst. This process is significant in the chemical industry for producing cyclohexylamines from sustainable feedstocks like phenols (Tomkins et al., 2018).

Cyclohexylamine Oxidase Characterization

Zhou et al. (2018) characterized a cyclohexylamine oxidase from Acinetobacter sp. YT-02, which degrades cyclohexylamine. This study provides insights into the enzymatic breakdown of cyclohexylamine, highlighting its potential for bioremediation and pollution control (Zhou et al., 2018).

Mechanism of Action

Target of Action

Cyclohexylamine hydrochloride is an organic compound that belongs to the aliphatic amine class . It is used as an intermediate in the synthesis of other organic compounds and is a precursor to sulfenamide-based reagents used as accelerators for vulcanization

Mode of Action

For instance, it is used as a corrosion inhibitor, suggesting that it interacts with metal surfaces to prevent their oxidation .

Biochemical Pathways

Cyclohexylamine hydrochloride is involved in various biochemical pathways due to its role as an intermediate in the synthesis of other organic compounds . .

Pharmacokinetics

Cyclohexylamine hydrochloride is rapidly and almost completely absorbed following oral administration in both animals and humans . The peak concentration in the blood is reached after 1 to 2 hours, and the half-life is between 3 and 5 hours . More than 90% of the administered doses of Cyclohexylamine hydrochloride are eliminated via the urine . In humans, only a small percentage of it is found in compound form, as hydroxylated and deaminated metabolites .

Result of Action

It is known that cyclohexylamine hydrochloride has a more pronounced irritant effect on the respiratory tract in mice than in other animals . After oral administration, the LD50 in rats is 11 or 590 mg/kg body weight . The principal target organs in the rat are the liver, lungs, kidneys, brain, spleen, and gastrointestinal tract .

Action Environment

The action, efficacy, and stability of Cyclohexylamine hydrochloride can be influenced by various environmental factors. For instance, it is known that Cyclohexylamine hydrochloride is miscible with water , suggesting that its action can be influenced by the presence of water.

properties

IUPAC Name

cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUGSKJHHWASAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylamine hydrochloride

CAS RN

4998-76-9
Record name Cyclohexylamine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4998-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN6VYF8THC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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